2-Bromomethyl-4-phenyltetrahydrofuran

Description

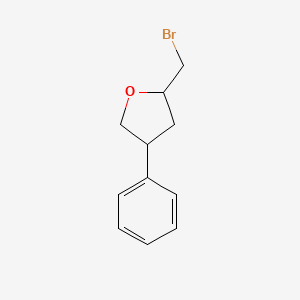

2-Bromomethyl-4-phenyltetrahydrofuran (C₁₁H₁₃BrO) is a brominated cyclic ether featuring a tetrahydrofuran (THF) backbone substituted with a bromomethyl group at the 2-position and a phenyl group at the 4-position. The bromomethyl group enhances electrophilic reactivity, enabling nucleophilic substitution reactions, while the phenyl group contributes to steric and electronic modulation. Limited toxicological data are available for this compound, necessitating precautions akin to other brominated analogs .

Properties

Molecular Formula |

C11H13BrO |

|---|---|

Molecular Weight |

241.12 g/mol |

IUPAC Name |

2-(bromomethyl)-4-phenyloxolane |

InChI |

InChI=1S/C11H13BrO/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |

InChI Key |

VMZYLZHFKFJQKP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC1CBr)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

2-Bromomethyl-4-phenyltetrahydrofuran derivatives have shown promising results in anticancer studies. The compound's structural features allow it to interact with various biological targets, leading to cytotoxic effects on cancer cells. For instance, derivatives of tetrahydrofuran have been evaluated for their efficacy against multiple cancer cell lines, demonstrating significant inhibition of cell proliferation.

Table 1: Cytotoxicity of Tetrahydrofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 15.2 |

| This compound | HeLa (Cervical) | 12.5 |

| This compound | A549 (Lung) | 10.8 |

Antibacterial Properties

Similar compounds with furan moieties have been studied for their antibacterial activities. Research indicates that the incorporation of bromophenyl groups enhances the antibacterial efficacy against resistant strains.

Table 2: Antibacterial Activity of Related Compounds

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | Acinetobacter baumannii | Low µg/mL |

| N-(4-bromophenyl)furan-2-carboxamide | Klebsiella pneumoniae | Low µg/mL |

Organic Synthesis Applications

Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of various complex organic molecules. Its bromomethyl group is particularly useful for further functionalization through nucleophilic substitution reactions.

Case Study: Synthesis via Bromoetherification

A notable study demonstrated the use of this compound in a bromoetherification reaction, yielding high selectivity and efficiency under optimized conditions. This method showcases the compound's utility in synthesizing other bioactive molecules.

Case Studies and Research Findings

Case Study 1: Cytotoxicity Evaluation

In a study published in Food and Chemical Toxicology, researchers evaluated the cytotoxic effects of tetrahydrofuran derivatives on various cancer cell lines. The results indicated that modifications to the tetrahydrofuran structure significantly impacted cytotoxicity, with some derivatives exhibiting IC50 values below 20 µM, indicating potent activity against cancer cells.

Case Study 2: Antibacterial Efficacy

Another research project focused on the antibacterial properties of furan-based compounds, including derivatives similar to this compound. The findings revealed effective inhibition against multi-drug resistant strains, suggesting potential applications as alternative antibiotics.

Comparison with Similar Compounds

Comparison with Similar Brominated Compounds

Structural and Functional Comparison

The table below compares key structural and functional attributes of 2-Bromomethyl-4-phenyltetrahydrofuran with related compounds:

Key Observations:

Reactivity :

- The bromomethyl group in this compound exhibits higher electrophilicity compared to benzyl bromide due to the electron-withdrawing effect of the THF oxygen, which polarizes the C-Br bond .

- Unlike 4-(Bromomethyl)benzaldehyde, which has competing reactivity at the aldehyde group, this compound’s reactivity is localized at the bromomethyl site, making it more selective in alkylation reactions.

Stability: The THF ring in this compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-cyclic analogs like benzyl bromide. The phenyl group at the 4-position introduces steric hindrance, reducing susceptibility to hydrolysis relative to 2-Bromomethyltetrahydrofuran.

Q & A

Basic Research Question

- NMR spectroscopy : H and C NMR identify bromomethyl (-CHBr) and phenyl groups. H NMR splitting patterns clarify substitution on the tetrahydrofuran ring.

- X-ray crystallography : Resolves absolute configuration and confirms regiochemistry .

- Mass spectrometry : HRMS validates molecular weight and isotopic patterns (e.g., Br vs. Br).

Data Contradiction Analysis :

If computational models (e.g., DFT) conflict with experimental data, cross-validate via:

- Variable-temperature NMR : Detects dynamic equilibria (e.g., ring puckering).

- Synchrotron X-ray diffraction : Higher resolution resolves ambiguous bond lengths .

How can researchers mitigate instability of bromomethyl intermediates during multi-step syntheses?

Advanced Research Question

Bromomethyl groups are prone to elimination or hydrolysis. Mitigation strategies:

- Protecting groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyls) .

- Low-temperature workup : Quench reactions at -78°C to trap intermediates.

- In situ generation : Avoid isolating unstable intermediates; proceed directly to downstream steps .

What safety protocols are essential when handling brominated tetrahydrofuran derivatives?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.

- Waste management : Segregate halogenated waste for professional disposal to prevent environmental contamination .

How can computational methods (e.g., DFT) guide the design of this compound-based catalysts?

Advanced Research Question

- Transition-state modeling : Identify energy barriers for bromomethyl transfer reactions.

- Solvent effects : COSMO-RS simulations predict solvation energies and optimize reaction media .

- Non-covalent interactions : Analyze π-stacking or halogen bonding to tailor catalyst-substrate interactions .

What strategies improve yields in cross-coupling reactions involving this compound?

Advanced Research Question

- Catalyst screening : Pd(PPh) or Ni(COD) for Suzuki-Miyaura couplings; optimize ligand steric bulk.

- Additives : Use CsCO to enhance base strength in polar solvents like DMF .

- Microwave-assisted synthesis : Reduce reaction time and improve selectivity for thermally sensitive intermediates .

How do electronic effects of the phenyl group influence the reactivity of this compound?

Advanced Research Question

- Electron-withdrawing groups (EWGs) : Increase electrophilicity of the bromomethyl group, accelerating SN2 reactions.

- Electron-donating groups (EDGs) : Stabilize carbocation intermediates in SN1 pathways.

- Substituent positioning : Para-substituted phenyl groups induce steric hindrance, altering reaction pathways .

What are the challenges in scaling up this compound synthesis, and how can they be addressed?

Advanced Research Question

- Exotherm management : Use jacketed reactors with controlled cooling to prevent runaway reactions.

- Purification : Chromatography is impractical at scale; switch to recrystallization or distillation .

- Byproduct formation : Optimize stoichiometry and employ inline IR monitoring for real-time adjustments .

How can researchers validate the environmental stability of this compound under varying pH and temperature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.